molecular formula C21H21NO2 B2366888 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 492442-13-4

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2366888
CAS No.: 492442-13-4
M. Wt: 319.404
InChI Key: DUROZFAZGZTCTO-UHFFFAOYSA-N
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Description

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a sec-butylphenyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The specific steps include:

    Condensation Reaction: Aniline derivative reacts with a ketone or aldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Substitution: Introduction of the sec-butylphenyl group at the 2-position and the methyl group at the 6-position.

    Carboxylation: Introduction of the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are common to enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution can introduce additional substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Similar structure with an additional methyl group at the 8-position.

    2-(4-Sec-butylphenyl)propanoic acid: Lacks the quinoline core but has a similar sec-butylphenyl group.

    (4-Sec-butylphenyl)boronic acid: Contains a boronic acid group instead of the quinoline core.

Uniqueness

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(23)24)17-11-13(2)5-10-19(17)22-20/h5-12,14H,4H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROZFAZGZTCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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